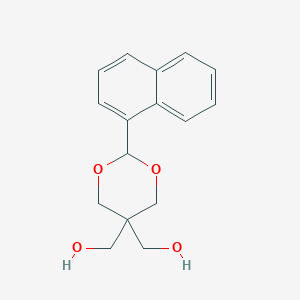

![molecular formula C16H15N3O2 B11845669 Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate CAS No. 912773-06-9](/img/structure/B11845669.png)

Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

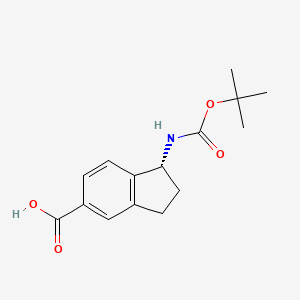

El 4-(2-metilimidazo[4,5-C]piridin-1-il)benzoato de etilo es un compuesto orgánico complejo que pertenece a la clase de las imidazo[4,5-C]piridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se utilizan en química medicinal para el desarrollo de fármacos. La estructura del 4-(2-metilimidazo[4,5-C]piridin-1-il)benzoato de etilo consiste en un núcleo de imidazo[4,5-C]piridina unido a un éster benzoato, lo que confiere propiedades químicas y biológicas únicas a la molécula.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-(2-metilimidazo[4,5-C]piridin-1-il)benzoato de etilo suele implicar reacciones multicomponente, reacciones de condensación y ciclaciones intramoleculares. Un método común incluye la condensación de 2-aminopiridiinas con arilglioxales y ácido de Meldrum . Otro enfoque implica el uso de acoplamiento oxidativo y reacciones en tándem . Estas reacciones suelen llevarse a cabo en condiciones controladas, como temperaturas específicas y la presencia de catalizadores, para garantizar altos rendimientos y pureza del producto final.

Métodos de producción industrial

La producción industrial del 4-(2-metilimidazo[4,5-C]piridin-1-il)benzoato de etilo a menudo emplea reactores por lotes a gran escala donde las condiciones de reacción se pueden controlar con precisión. El uso de reactores de flujo continuo también está ganando popularidad debido a su eficiencia y capacidad para producir grandes cantidades del compuesto con una calidad constante. La elección de los disolventes, catalizadores y métodos de purificación son factores críticos para optimizar el proceso de producción industrial.

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-(2-metilimidazo[4,5-C]piridin-1-il)benzoato de etilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, a menudo involucrando halogenación o alquilación.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen bromo, yodo, metóxido de sodio y diversos ácidos y bases. Las reacciones suelen llevarse a cabo a temperaturas y presiones controladas para garantizar la transformación deseada y minimizar las reacciones secundarias .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de halogenación pueden producir haluros de 3-halo-2-metil-1H-imidazo[1,2-a]piridinio, que han mostrado propiedades antimicrobianas .

Aplicaciones Científicas De Investigación

El 4-(2-metilimidazo[4,5-C]piridin-1-il)benzoato de etilo tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 4-(2-metilimidazo[4,5-C]piridin-1-il)benzoato de etilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, proteínas y ADN, afectando su función y provocando diversos efectos biológicos . Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a su posible uso como agente anticancerígeno .

Comparación Con Compuestos Similares

El 4-(2-metilimidazo[4,5-C]piridin-1-il)benzoato de etilo se puede comparar con otros derivados de imidazo[4,5-C]piridina, como:

2-metilimidazo[1,2-a]piridina: Conocido por su actividad antimicrobiana.

Ácidos imidazo[1,2-a]piridin-3-il-acéticos: Utilizados en el tratamiento del insomnio y las disfunciones cerebrales.

Benzo[4,5]imidazo[1,2-a]piridinas: Importantes debido a su capacidad para unirse a diversos sistemas vivos y su uso en el desarrollo de fármacos.

La singularidad del 4-(2-metilimidazo[4,5-C]piridin-1-il)benzoato de etilo radica en su estructura específica, que confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones en la investigación científica y la industria.

Propiedades

Número CAS |

912773-06-9 |

|---|---|

Fórmula molecular |

C16H15N3O2 |

Peso molecular |

281.31 g/mol |

Nombre IUPAC |

ethyl 4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoate |

InChI |

InChI=1S/C16H15N3O2/c1-3-21-16(20)12-4-6-13(7-5-12)19-11(2)18-14-10-17-9-8-15(14)19/h4-10H,3H2,1-2H3 |

Clave InChI |

UFJSXTUSACIAML-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C2C=CN=C3)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)

![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)

![1-Phenylbenzo[f]quinolin-3(4H)-one](/img/structure/B11845647.png)